

# Spectroscopic Profile of Tiglaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138

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This technical guide provides a comprehensive overview of the spectroscopic data for **tiglaldehyde** (also known as (E)-2-methylbut-2-enal), a key flavor and fragrance agent. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **tiglaldehyde**.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Tiglaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.38	d	7.8	1H	Aldehydic proton (-CHO)
6.45	qd	6.9, 1.5	1H	Vinylic proton (=CH-)
2.05	d	6.9	3H	Methyl protons (-CH <sub>3</sub> )
1.75	d	1.5	3H	Methyl protons (-CH <sub>3</sub> )

Source: Sigma-Aldrich Co. LLC., SpectraBase[1]

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Tiglaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
195.2	Carbonyl carbon (C=O)
155.8	Vinylic carbon (-C=)
138.5	Vinylic carbon (=CH-)
14.5	Methyl carbon (-CH <sub>3</sub> )
9.3	Methyl carbon (-CH <sub>3</sub> )

Source: Fluka AG, Buchs, Switzerland, SpectraBase[1]

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **tiglaldehyde** is as follows.  
[2][3][4]

- **Sample Preparation:** A small amount of the **tiglaldehyde** sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:**
  - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
  - For  $^1\text{H}$  NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Tiglaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2920	Strong	C-H stretch (alkane)
2860	Medium	C-H stretch (aldehyde)
1680	Strong	C=O stretch (conjugated aldehyde)
1640	Strong	C=C stretch (alkene)
1440	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Source: NIST Mass Spectrometry Data Center<sup>[5]</sup>

## Experimental Protocol for IR Spectroscopy

For a liquid sample such as **tiglaldehyde**, the following "neat" sample preparation technique is common.<sup>[6][7][8]</sup>

- **Sample Preparation:** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then correlated to specific functional groups within the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **Tiglaldehyde**

m/z	Relative Intensity (%)	Assignment
84	100	[M] <sup>+</sup> (Molecular ion)
83	95	[M-H] <sup>+</sup>
55	85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
53	40	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	35	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	60	[CHO] <sup>+</sup>
27	45	[C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center[9]

## Experimental Protocol for Mass Spectrometry

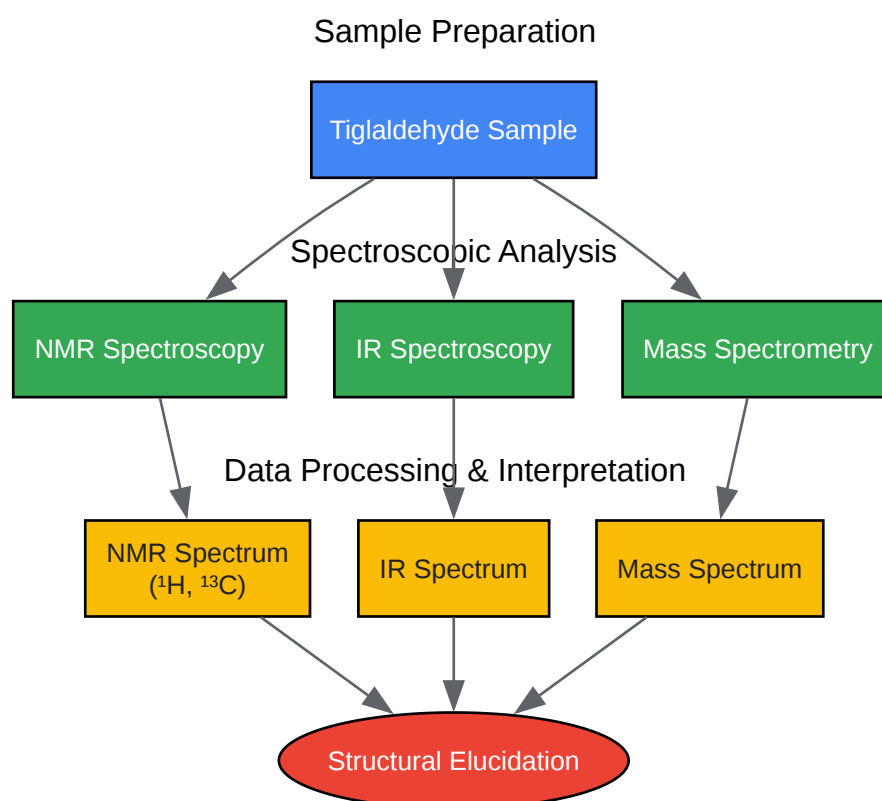
A general protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like **tiglaldehyde** is as follows.[10][11][12]

- **Sample Introduction:** A small amount of the liquid sample is injected into the mass spectrometer, where it is vaporized in a heated inlet system.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tiglaldehyde**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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